molecular formula C8H7BrN2O2S B11782914 4-Bromo-3-(methylsulfonyl)-1H-indazole

4-Bromo-3-(methylsulfonyl)-1H-indazole

Cat. No.: B11782914
M. Wt: 275.12 g/mol
InChI Key: FCXXNIPRGFTCFZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylsulfonyl)-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom and a methylsulfonyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylsulfonyl)-1H-indazole typically involves the bromination of 3-(methylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the preparation of 3-(methylsulfonyl)-1H-indazole followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methylsulfonyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone or sulfoxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Substitution: Formation of 3-(methylsulfonyl)-1H-indazole derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of 3-(methylsulfonyl)-1H-indazole.

Scientific Research Applications

4-Bromo-3-(methylsulfonyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indazole: Lacks the methylsulfonyl group, making it less polar.

    3-(Methylsulfonyl)-1H-indazole: Lacks the bromine atom, affecting its reactivity.

    4-Chloro-3-(methylsulfonyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

4-bromo-3-methylsulfonyl-2H-indazole

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

FCXXNIPRGFTCFZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=NN1)C=CC=C2Br

Origin of Product

United States

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